molecular formula C7H2Cl3NO B13695672 3,5,7-Trichlorobenzisoxazole

3,5,7-Trichlorobenzisoxazole

Cat. No.: B13695672
M. Wt: 222.5 g/mol
InChI Key: DETCUOYSRVPARY-UHFFFAOYSA-N
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Description

3,5,7-Trichlorobenzisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is characterized by the presence of three chlorine atoms at the 3rd, 5th, and 7th positions on the benzene ring fused to the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trichlorobenzisoxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Another approach involves the use of copper(I) or ruthenium(II) catalysts for the (3+2) cycloaddition reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,5,7-Trichlorobenzisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5,7-Trichlorobenzisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

    Benzisoxazole: A related compound with similar structural features but different substitution patterns.

    3,5-Dichlorobenzisoxazole: Lacks one chlorine atom compared to 3,5,7-Trichlorobenzisoxazole.

    3,5,7-Trifluorobenzisoxazole: Contains fluorine atoms instead of chlorine.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three chlorine atoms can enhance its stability and lipophilicity, making it distinct from other isoxazole derivatives .

Properties

Molecular Formula

C7H2Cl3NO

Molecular Weight

222.5 g/mol

IUPAC Name

3,5,7-trichloro-1,2-benzoxazole

InChI

InChI=1S/C7H2Cl3NO/c8-3-1-4-6(5(9)2-3)12-11-7(4)10/h1-2H

InChI Key

DETCUOYSRVPARY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NO2)Cl)Cl)Cl

Origin of Product

United States

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